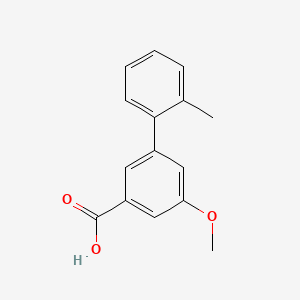

5-Methoxy-3-(2-methylphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-3-(2-methylphenyl)benzoic acid is a chemical compound with the molecular formula C15H14O3 . It has a molecular weight of 242.27 .

Molecular Structure Analysis

The InChI code for 5-Methoxy-3-(2-methylphenyl)benzoic acid is 1S/C15H14O3/c1-10-4-3-5-11(6-10)12-7-13(15(16)17)9-14(8-12)18-2/h3-9H,1-2H3,(H,16,17) .Scientific Research Applications

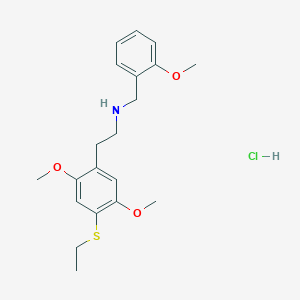

Bioactive Phenyl Ether Derivatives

A study on marine-derived fungus Aspergillus carneus identified new phenyl ether derivatives closely related to 5-Methoxy-3-(2-methylphenyl)benzoic acid. These compounds exhibited strong antioxidant activities, suggesting potential applications in developing antioxidant agents. One compound showed an IC50 value of 19.3 μM, close to that of the positive control ascorbic acid (IC50 = 15.3 μM), indicating its strong potential as an antioxidant (Xu et al., 2017).

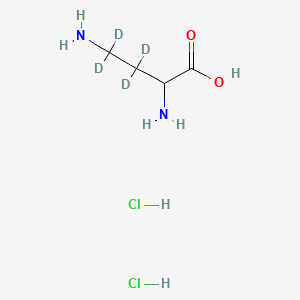

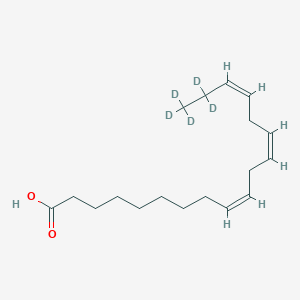

Isotope Labeling in Research

Research on the introduction of hydrogen isotopes into 2-methyl-5-(p-methoxyphenyl)benzoic acid derivatives explored their preparation and potential uses in scientific studies, particularly in tracing and drug development processes. This work laid the groundwork for using such derivatives in molecular labeling and tracking within biological systems (Shevchenko et al., 2014).

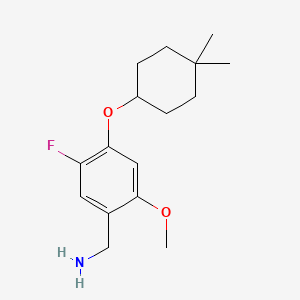

Chemical Synthesis and Modification

A study focused on the selective para metalation of similar compounds to 5-Methoxy-3-(2-methylphenyl)benzoic acid, demonstrating advanced chemical synthesis techniques that can be applied for the creation of novel compounds with potential therapeutic applications. This research shows the utility of these compounds as intermediates in organic synthesis (Sinha et al., 2000).

Biological Activities and Applications

Another study investigated azomethines and 4-thiazolidinones derived from similar compounds, evaluating their in vitro growth-inhibiting activity against microbes and antitubercular activity. This indicates the potential of 5-Methoxy-3-(2-methylphenyl)benzoic acid derivatives in antimicrobial and antitubercular drug development (Hirpara et al., 2003).

Environmental and Material Science Applications

Research on the adsorption-based recovery of cobalt using chemically modified activated carbon demonstrates the environmental application of derivatives of 5-Methoxy-3-(2-methylphenyl)benzoic acid in removing heavy metals from aqueous solutions, showcasing its potential use in water treatment and environmental remediation (Gunjate et al., 2020).

properties

IUPAC Name |

3-methoxy-5-(2-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-5-3-4-6-14(10)11-7-12(15(16)17)9-13(8-11)18-2/h3-9H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZOBRISDGBAHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CC(=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70688591 |

Source

|

| Record name | 5-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1262004-87-4 |

Source

|

| Record name | 5-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide](/img/structure/B594218.png)

![pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate](/img/structure/B594229.png)

![tert-Butyl 4-(6-formylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B594235.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate](/img/structure/B594242.png)